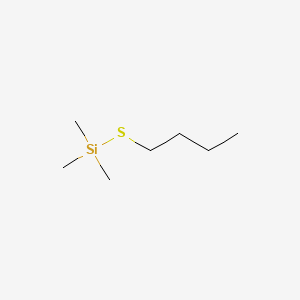
Silane, (butylthio)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (butylthio)trimethyl-, also known as (butylthio)trimethylsilane, is an organosilicon compound with the molecular formula C7H18SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and one butylthio group. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (butylthio)trimethyl- typically involves the reaction of trimethylchlorosilane with butanethiol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3SiCl+C4H9SH→(CH3)3SiSC4H9+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.
Industrial Production Methods
In industrial settings, the production of Silane, (butylthio)trimethyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (butylthio)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, (butylthio)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism by which Silane, (butylthio)trimethyl- exerts its effects is primarily through the formation of strong silicon-carbon bonds. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in various chemical transformations. The butylthio group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the butylthio group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups.
Uniqueness
Silane, (butylthio)trimethyl- is unique due to the presence of the butylthio group, which imparts different reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where the butylthio group can act as a leaving group or participate in further chemical transformations.
Propriétés
Numéro CAS |
3553-78-4 |
|---|---|
Formule moléculaire |
C7H18SSi |
Poids moléculaire |
162.37 g/mol |
Nom IUPAC |
butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
GTZSIXUFBXARQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCS[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)


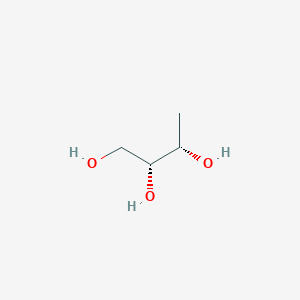
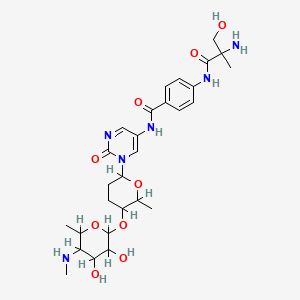
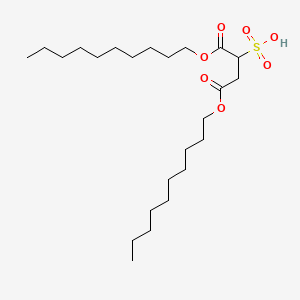
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
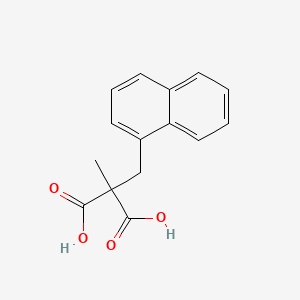
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
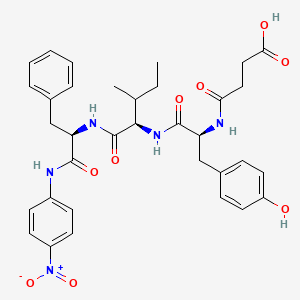
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
